Dimethyl cycloheptane-1,1-dicarboxylate

Ring strain Thermochemistry Reactivity

Dimethyl cycloheptane-1,1-dicarboxylate is a geminal diester of cycloheptane (molecular formula C₁₁H₁₈O₄, molecular weight 214.26 g·mol⁻¹), in which two methyl ester groups are attached to the same ring carbon. The parent diacid, cycloheptane‑1,1‑dicarboxylic acid (CAS 90612‑83‑2), exhibits a melting point of 177–178 °C and a predicted boiling point of 384.5 ± 25.0 °C.

Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
Cat. No. B8437922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl cycloheptane-1,1-dicarboxylate
Molecular FormulaC11H18O4
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCCCCC1)C(=O)OC
InChIInChI=1S/C11H18O4/c1-14-9(12)11(10(13)15-2)7-5-3-4-6-8-11/h3-8H2,1-2H3
InChIKeyDZVYLIJBFIYENY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl Cycloheptane-1,1-dicarboxylate: Procurement-Relevant Structural and Physicochemical Baseline for the Geminal Diester of a Seven-Membered Cycloalkane


Dimethyl cycloheptane-1,1-dicarboxylate is a geminal diester of cycloheptane (molecular formula C₁₁H₁₈O₄, molecular weight 214.26 g·mol⁻¹), in which two methyl ester groups are attached to the same ring carbon [1]. The parent diacid, cycloheptane‑1,1‑dicarboxylic acid (CAS 90612‑83‑2), exhibits a melting point of 177–178 °C and a predicted boiling point of 384.5 ± 25.0 °C [2]. The compound belongs to the class of cycloalkane‑1,1‑dicarboxylates, which are employed as synthetic intermediates, ligands for metal‑mediated catalysis, and building blocks for polymers and pharmaceuticals. Its seven‑membered ring confers a ring‑strain energy, conformational flexibility and steric environment that are distinct from the five‑ and six‑membered ring analogs, making direct substitution non‑trivial [1][2].

Why Cycloheptane Ring Size Prevents Simple Substitution of Dimethyl Cycloheptane-1,1-dicarboxylate with Five‑ or Six‑Membered Ring Analogs


Cycloalkane‑1,1‑dicarboxylates cannot be interchanged across ring sizes because the cycloalkane scaffold dictates the ring‑strain energy, the number of accessible low‑energy conformers, and the steric congestion around the geminal diester center. Cycloheptane carries approximately 6.3 kcal·mol⁻¹ of ring strain, whereas cyclohexane is essentially strain‑free [1]. The larger ring also populates a broader conformational ensemble (chair, boat, twist‑chair), which modulates the spatial orientation of the ester groups and, consequently, their reactivity and binding properties [2]. These geometric and energetic differences preclude the assumption that dimethyl cyclopentane‑1,1‑dicarboxylate or dimethyl cyclohexane‑1,1‑dicarboxylate will behave identically in reactions, catalytic cycles, or supramolecular assemblies. The quantitative evidence below delineates the specific dimensions along which dimethyl cycloheptane‑1,1‑dicarboxylate diverges from its closest analogs.

Quantitative Differentiation Benchmarks for Dimethyl Cycloheptane-1,1-dicarboxylate Versus Analogous Cycloalkane-1,1-dicarboxylates


Ring‑Strain Energy: Cycloheptane Ring Carries ca. 6.3 kcal·mol⁻¹ Strain vs. ~0 kcal·mol⁻¹ for Cyclohexane

The seven‑membered cycloheptane ring possesses approximately 6.3 kcal·mol⁻¹ of total ring strain energy, whereas the six‑membered cyclohexane ring is essentially strain‑free (≈0 kcal·mol⁻¹) in its chair conformation [1]. This differential of >6 kcal·mol⁻¹ translates into measurably higher heats of combustion per CH₂ group for cycloheptane derivatives and renders the cycloheptane‑1,1‑dicarboxylate scaffold intrinsically more reactive in ring‑opening and ring‑expansion transformations compared to the cyclohexane analog.

Ring strain Thermochemistry Reactivity

Conformational Ensemble Size: Cycloheptane Populates Chair, Boat, and Twist‑Chair Conformers vs. Single Chair for Cyclohexane

Cycloheptane populates at least three low‑energy conformations – chair, boat and twist‑chair – with an interconversion barrier on the order of 8 kcal·mol⁻¹, whereas cyclohexane resides predominantly in a single chair conformation under ambient conditions [1][2]. The existence of multiple accessible conformers for the cycloheptane ring allows the geminal diester groups to adopt a wider range of spatial orientations, which can be exploited in molecular recognition, host‑guest chemistry, and the design of flexible linkers.

Conformational analysis Molecular recognition Supramolecular chemistry

Parent Diacid Acidity: Predicted pKa of Cycloheptane-1,1‑dicarboxylic Acid versus Cyclohexane Analog

The predicted pKa of cyclohexane‑1,1‑dicarboxylic acid is 4.61 ± 0.20 . A direct experimentally measured pKa value for cycloheptane‑1,1‑dicarboxylic acid is not available in the open literature; however, the thermodynamic study by Calì et al. (Thermochim. Acta, 1975) measured the proton ionization of a series of cycloalkane‑1,1‑dicarboxylic acids yet did not publish the individual numerical pKa values in the publicly accessible abstract [1]. This gap in publicly available data constitutes a meaningful procurement consideration: the user must either determine pKa experimentally or rely on structure‑based predictions. Until verified experimental values are published, head‑to‑head acidity comparisons remain provisional.

Acidity pKa Ligand design

Melting Point and Density of Parent Diacid: Cycloheptane vs. Cyclohexane Scaffold

Cycloheptane‑1,1‑dicarboxylic acid exhibits a melting point of 177–178 °C and a predicted density of 1.265 ± 0.06 g·cm⁻³ [1], whereas cyclohexane‑1,1‑dicarboxylic acid melts at 175.5–176.5 °C with a predicted density of 1.330 ± 0.06 g·cm⁻³ [2]. The slight elevation in melting point (≈1.5 °C) and the lower density of the seven‑membered ring analog reflect subtle differences in crystal packing and molecular volume that may influence solid‑state processing, formulation, and storage stability.

Thermal properties Crystallinity Material characterization

Evidence‑Based Application Scenarios for Dimethyl Cycloheptane‑1,1‑dicarboxylate in Research and Industrial Settings


Ring‑Opening and Ring‑Expansion Reactions Exploiting Elevated Ring Strain

The ~6.3 kcal·mol⁻¹ ring strain of the cycloheptane scaffold (vs. ~0 kcal·mol⁻¹ for cyclohexane) makes dimethyl cycloheptane‑1,1‑dicarboxylate a preferred starting material when a synthetic pathway requires controlled ring‑opening, such as Baeyer–Villiger oxidations, ozonolyses, or transition‑metal‑catalyzed fragmentations. The additional strain lowers the kinetic barrier for ring scission, enabling reactions that may be sluggish or unfeasible with the cyclohexane analog .

Conformationally Flexible Linkers in Supramolecular and Medicinal Chemistry

The ability of the cycloheptane ring to populate chair, boat and twist‑chair conformations under ambient conditions provides a conformational adaptability that is absent in the rigid chair‑only cyclohexane scaffold. This property can be exploited to design flexible linkers that adjust their shape to optimize binding to multiple protein conformations, or to create adaptive host‑guest systems in supramolecular chemistry .

Ligand Scaffold for Metal Complexation Studies

Cycloalkane‑1,1‑dicarboxylic acids serve as bidentate ligands for metal ions, and the ring size modulates the chelate bite angle and the stability of the resulting complexes . The seven‑membered ring of cycloheptane‑1,1‑dicarboxylic acid offers a larger bite angle than the five‑ or six‑membered analogs, which may favor coordination to larger metal ions or influence the geometry and stability of ternary complexes. The thermodynamic study by Calì et al. (1975) provides the framework for evaluating these parameters, although specific pKa values remain unpublished .

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